molecular formula C6H13NO2 B136980 L-Leucine-5,5,5-d3 CAS No. 87828-86-2

L-Leucine-5,5,5-d3

Cat. No.: B136980
CAS No.: 87828-86-2
M. Wt: 134.19 g/mol
InChI Key: ROHFNLRQFUQHCH-LONBSJBQSA-N
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Description

Mechanism of Action

Target of Action

L-Leucine-5,5,5-d3 is an isotopic analogue of L-Leucine . The primary targets of L-Leucine are proteins. It is used in the quantitative determination of proteins using mass spectrometry .

Mode of Action

This compound interacts with its protein targets through a process known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This process allows for the incorporation of the isotopic leucine into proteins, which can then be detected and quantified using mass spectrometry .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. By incorporating itself into proteins, it allows for the tracking and quantification of protein production and turnover .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of L-Leucine. As an amino acid, it is absorbed in the gut and distributed throughout the body, where it can be incorporated into proteins. Any unincorporated this compound can be metabolized or excreted .

Result of Action

The primary result of the action of this compound is the labeling of proteins, which allows for their detection and quantification using mass spectrometry. This can provide valuable information about protein production and turnover, as well as the effects of various treatments or conditions on these processes .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the efficiency of its incorporation into proteins can be affected by the availability of other amino acids, the presence of certain enzymes, and the overall metabolic state of the cell .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Leucine-5,5,5-d3 can be synthesized through the stereospecific incorporation of deuterium into L-leucine. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions. One common method involves the use of deuterated water (D2O) and deuterated catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and isotopic purity. The final product is then purified through crystallization and other separation techniques to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions: L-Leucine-5,5,5-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Leucine-5,5,5-d3 is extensively used in scientific research due to its unique properties:

Comparison with Similar Compounds

L-Leucine-5,5,5-d3 is unique due to its specific isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Each of these compounds has its unique applications and advantages, but this compound is particularly valuable for its use in mass spectrometry and metabolic studies due to the distinct mass shift provided by the deuterium atoms .

Properties

IUPAC Name

(2S)-2-amino-5,5,5-trideuterio-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3/t4?,5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-LONBSJBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454138
Record name L-Leucine-5,5,5-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87828-86-2
Record name Leucine 5,5,5-H-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087828862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine-5,5,5-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCINE 5,5,5-H-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4NA7IL44T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.